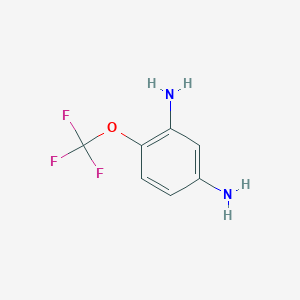

4-(Trifluoromethoxy)benzene-1,3-diamine

Description

BenchChem offers high-quality 4-(Trifluoromethoxy)benzene-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethoxy)benzene-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethoxy)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-2-1-4(11)3-5(6)12/h1-3H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFWFBOAYMQWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647894 | |

| Record name | 4-(Trifluoromethoxy)benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873055-90-4 | |

| Record name | 4-(Trifluoromethoxy)benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of 4-(Trifluoromethoxy)benzene-1,3-diamine

A Process Chemistry Perspective

Executive Summary

The incorporation of fluorine motifs into aromatic scaffolds is a cornerstone of modern medicinal chemistry, primarily to modulate lipophilicity (LogP), metabolic stability, and bioavailability. 4-(Trifluoromethoxy)benzene-1,3-diamine (also chemically indexed as 2,4-diamino-1-(trifluoromethoxy)benzene ) represents a high-value pharmacophore.[1] The trifluoromethoxy (-OCF₃) group offers a unique electronic profile: it is strongly inductively electron-withdrawing (-I) yet capable of electron donation via resonance (+R), directing electrophilic substitution to ortho/para positions while deactivating the ring toward oxidation.[1]

This technical guide outlines a robust, scalable synthesis route designed for high purity (>98%) and safety. Unlike academic preparations that prioritize speed, this protocol emphasizes process safety (controlling nitration exotherms) and product stability (mitigating diamine oxidation).[1]

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a linear two-step sequence starting from the commercially available (trifluoromethoxy)benzene .

-

Disconnection: The C-N bonds are formed via nitration followed by reduction.

-

Regiocontrol: The -OCF₃ group is an ortho/para director .[2][3]

-

Critical path: The challenge lies in the second nitration, which requires forcing conditions due to the deactivated ring, increasing the risk of "runaway" thermal events.

Figure 1: Retrosynthetic disconnection showing the linear pathway from the parent ether.[1]

Step 1: Regioselective Dinitration[1]

This step converts (trifluoromethoxy)benzene into 2,4-dinitro-1-(trifluoromethoxy)benzene.[1]

Mechanism: Electrophilic Aromatic Substitution (EAS) via the nitronium ion (

Protocol

-

Reagent Setup:

-

Procedure:

-

Charge

(5 vol) into a jacketed reactor. Cool to 0°C.[1] -

Add substrate slowly.[1]

-

Dropwise Addition: Add mixed acid (

/ -

Observation: The first nitration (para) occurs rapidly.[1]

-

Thermal Ramp: Once addition is complete, slowly warm to 50-60°C .[1] Hold for 4–6 hours.

-

IPC (In-Process Control):[1] Monitor by HPLC for disappearance of the mono-nitro intermediate.

-

-

Workup:

Data & Yield Expectations:

| Parameter | Specification |

|---|---|

| Yield | 85 - 92% |

| Appearance | Yellow crystalline solid or oil |

| Major Impurity | Mono-nitro derivative (if under-reacted) |[1]

Step 2: Chemoselective Reduction[1]

The reduction of the dinitro intermediate to the diamine must be performed under mild conditions to prevent defluorination (loss of the -OCF₃ group is rare but possible under harsh forcing conditions).

Method: Catalytic Hydrogenation (Pd/C)

This is the preferred pharmaceutical method due to ease of workup compared to Fe/HCl (Bechamp) or SnCl₂ reductions.[1]

Protocol

-

Reactor Loading:

-

Dissolve 2,4-dinitro-1-(trifluoromethoxy)benzene in Methanol or Ethanol (10 vol).

-

Add 10% Pd/C catalyst (5 wt% loading, 50% water wet to prevent ignition).

-

-

Hydrogenation:

-

Completion & Workup:

Critical Quality Attribute (CQA) - Oxidation: Free-base phenylenediamines are notoriously unstable in air, turning from off-white to dark purple/brown rapidly (oxidation to quinone imines).[1]

-

Stabilization Strategy: Immediately convert the free base to the Dihydrochloride Salt .

Figure 2: Process flow diagram emphasizing safety checkpoints and stabilization logic.

Analytical Characterization

To validate the synthesis, the following analytical signatures are expected.

| Technique | Expected Signal Characteristics |

| ¹H NMR (DMSO-d₆) | Aromatic: 3 protons.[1] One singlet (between amines), two doublets (ortho/meta coupling).[1] Amine: Broad singlets (4H) exchangeable with D₂O. |

| ¹⁹F NMR | -OCF₃: Singlet around -58 ppm .[1] (Distinct from -CF₃ which is usually -63 ppm).[1] |

| MS (ESI+) | [M+H]⁺: 193.1 (Free base).[1] |

| Appearance | Free Base: Off-white solid (fresh) |

Safety & Toxicology (E-E-A-T)

Expert Insight: The trifluoromethoxy group imparts significant lipophilicity. While this is beneficial for drug efficacy, it often increases skin permeability.[1]

-

Handling: Treat the diamine as a potential sensitizer and mutagen . Phenylenediamines are structurally alert for genotoxicity (Ames positive).[1]

-

Dinitro Precursor: High energy content.[1] Differential Scanning Calorimetry (DSC) is recommended before scaling up >100g to determine the onset of decomposition.[1]

References

-

Regioselectivity of Nitration

-

Reduction Methodologies

-

Precursor Utility

Sources

- 1. 4-(Difluoromethoxy)benzene-1,2-diamine | C7H8F2N2O | CID 15158201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. columbia.edu [columbia.edu]

- 4. rsc.org [rsc.org]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Characterization of 1,3-Diamino-4-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diamino-4-(trifluoromethoxy)benzene, a specialized aromatic amine, holds significant potential as a key building block in the synthesis of novel pharmaceutical agents and advanced materials. The unique combination of two amino groups and a trifluoromethoxy substituent on a benzene core imparts distinct electronic and physicochemical properties, making it a valuable intermediate for creating compounds with enhanced biological activity, improved metabolic stability, and tailored material characteristics. The trifluoromethoxy group, in particular, is increasingly utilized in medicinal chemistry as a lipophilic hydrogen bond donor mimic, which can significantly influence a molecule's permeability and binding affinity.[1][2]

This technical guide provides a comprehensive overview of the essential characterization data for 1,3-Diamino-4-(trifluoromethoxy)benzene. As a Senior Application Scientist, the aim is to present not just the data itself, but the underlying scientific rationale for the analytical techniques employed. This guide is structured to provide researchers and drug development professionals with a robust understanding of the molecule's identity, purity, and key physicochemical properties, ensuring its effective application in complex synthetic pathways.

Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is paramount for its effective handling, storage, and application in synthetic chemistry. These parameters influence reaction kinetics, solubility, and purification strategies.

| Property | Value | Source |

| Chemical Formula | C₇H₇F₃N₂O | Inferred from structure |

| Molecular Weight | 192.14 g/mol | [3] |

| CAS Number | 873055-90-4 | [4] |

| Appearance | (Predicted) Off-white to light-colored solid | Based on similar aromatic diamines |

| Purity | ≥95% | [4] |

Expert Insight: The presence of two amine groups suggests that 1,3-Diamino-4-(trifluoromethoxy)benzene will exhibit basic properties and may be sensitive to oxidation, necessitating storage under an inert atmosphere. The trifluoromethoxy group increases the molecule's lipophilicity compared to its methoxy analog.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for confirming the identity and purity of 1,3-Diamino-4-(trifluoromethoxy)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1,3-Diamino-4-(trifluoromethoxy)benzene, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR (Proton NMR)

-

Aromatic Region (δ 6.0-7.5 ppm): The three protons on the aromatic ring will appear in this region. Due to the substitution pattern, they will exhibit a characteristic set of splitting patterns (e.g., doublets, and a doublet of doublets). The exact chemical shifts are influenced by the electron-donating nature of the amino groups and the electron-withdrawing nature of the trifluoromethoxy group.

-

Amine Protons (δ 4.0-5.5 ppm): The protons of the two amino groups will likely appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR (Carbon NMR)

-

Aromatic Carbons (δ 100-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring.

-

The carbon attached to the trifluoromethoxy group will be significantly influenced by the fluorine atoms, likely appearing as a quartet due to C-F coupling.

-

The carbons attached to the amino groups will be shielded and appear at a relatively higher field (lower ppm).

-

-

Trifluoromethoxy Carbon (δ ~120 ppm): The carbon of the -OCF₃ group will appear as a distinct quartet with a large coupling constant (J_CF > 250 Hz), a hallmark of the trifluoromethyl group.[5]

¹⁹F NMR (Fluorine NMR)

-

A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift will be characteristic of the -OCF₃ moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for ATR-IR Spectroscopy

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid 1,3-Diamino-4-(trifluoromethoxy)benzene sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450-3250 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1650-1580 | N-H bend | Primary Amine (-NH₂) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1250-1050 | C-F stretch & C-O stretch | Trifluoromethoxy (-OCF₃) |

Expert Insight: The IR spectrum will be dominated by the strong N-H stretching bands of the amino groups and the very intense C-F stretching absorptions of the trifluoromethoxy group. The exact positions of the aromatic C-H out-of-plane bending bands (in the 900-675 cm⁻¹ region) can provide confirmatory information about the 1,2,4-trisubstitution pattern of the benzene ring.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.

Diagram of a Typical ESI-MS Workflow

Caption: Simplified workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Expected Mass Spectrum Features

-

Molecular Ion Peak ([M]⁺˙ or [M+H]⁺): Using a soft ionization technique like Electrospray Ionization (ESI), a prominent peak corresponding to the protonated molecule [M+H]⁺ is expected at m/z 193.14.

-

High-Resolution Mass Spectrometry (HRMS): HRMS analysis is crucial for confirming the elemental composition. The calculated exact mass for C₇H₈F₃N₂O ([M+H]⁺) is 193.0583, which should be within 5 ppm of the experimentally observed value.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

While spectroscopy confirms the identity of the compound, chromatography is essential for determining its purity. Reverse-phase HPLC is the method of choice for a molecule of this polarity.

Standard HPLC Protocol

-

Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

-

Sample Preparation: Prepare a stock solution of 1,3-Diamino-4-(trifluoromethoxy)benzene in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary to be within the linear range of the detector.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow rate: 1.0 mL/min.

-

Injection volume: 10 µL.

-

Detector: UV detector set at a wavelength where the analyte absorbs (e.g., 254 nm).

-

-

Analysis: Inject the sample and run the gradient method. The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling 1,3-Diamino-4-(trifluoromethoxy)benzene. While specific toxicology data is not widely available, the presence of aromatic amine functionalities suggests that it should be handled as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

The comprehensive characterization of 1,3-Diamino-4-(trifluoromethoxy)benzene through a combination of physicochemical measurements, multi-technique spectroscopy (NMR, IR, MS), and chromatography (HPLC) is essential for its successful application in research and development. This guide provides the foundational data and validated protocols necessary for scientists to confirm the identity, purity, and structure of this valuable synthetic intermediate. Adherence to these analytical principles ensures the reliability and reproducibility of subsequent synthetic transformations, ultimately accelerating the discovery and development of new chemical entities.

References

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Supporting Information for an unspecified article. The Royal Society of Chemistry. [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Chem-Impex. 4-(Trifluoromethoxy)aniline. [Link]

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

- This reference is not available in the provided search results.

-

Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. [Link]

Sources

Technical Guide: Solubility Profile of 4-(Trifluoromethoxy)benzene-1,3-diamine

[1]

Executive Summary & Physicochemical Context

4-(Trifluoromethoxy)benzene-1,3-diamine (often utilized under CAS 873055-90-4 or related isomeric classifications) represents a distinct class of fluorinated aromatic amines.[1] Unlike its non-fluorinated analog (2,4-diaminoanisole), the introduction of the trifluoromethoxy (-OCF₃) motif fundamentally alters its solvation thermodynamics.[1]

The -OCF₃ group acts as a "lipophilicity booster" while simultaneously withdrawing electrons from the aromatic ring. This creates a unique solubility landscape where the molecule maintains affinity for polar aprotic solvents (typical of diamines) but exhibits enhanced solubility in chlorinated and mid-polarity organic solvents compared to standard phenylenediamines.

Key Structural Determinants[1]

-

Lipophilic Domain (-OCF₃): Increases

, reducing water solubility and enhancing interaction with halogenated solvents (DCM, Chloroform).[1] -

Polar Domain (-NH₂ x2): Provides hydrogen bond donation/acceptance, anchoring solubility in polar aprotic solvents (DMSO, DMF) and alcohols.[1]

-

Electronic Effect: The electron-withdrawing nature of -OCF₃ reduces the basicity of the amines, slightly lowering their tendency to protonate in weak acids compared to 1,3-phenylenediamine.[1]

Solubility Landscape

The following data categorizes solvent compatibility based on structural analogs (e.g., 1,2-diamino-4-(trifluoromethoxy)benzene) and thermodynamic principles of fluorinated aromatics.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, NMP, DMAc | High (>100 mg/mL) | Primary choice for stock solutions.[1] The solvent's oxygen/nitrogen accepts H-bonds from the diamine protons. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Good for reactions and recrystallization.[1] Solubility decreases as alcohol chain length increases. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | The -OCF₃ group enhances compatibility here compared to non-fluorinated diamines.[1] Useful for extractions. |

| Ethers/Esters | THF, Ethyl Acetate, MTBE | Moderate | Suitable for reaction media; solubility may drop at low temperatures (0°C).[1] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Low / Insoluble | The polar amine groups prevent significant dissolution.[1] Toluene may dissolve trace amounts at reflux. |

| Aqueous | Water (pH 7) | Very Low | The hydrophobic -OCF₃ group dominates.[1] |

| Aqueous Acid | 1M HCl, 1M H₂SO₄ | High | Protonation of amines forms the soluble dihydrochloride salt.[1] |

Critical Application Note: Polymer Synthesis

For researchers synthesizing polyimides or polyamides, NMP (N-methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) are the recommended reaction media.[1] The presence of the -OCF₃ group often improves the solubility of the resulting polymer chains compared to non-fluorinated variants, reducing precipitation during polymerization.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility limits for your specific batch/purity.[1]

-

Preparation: Weigh 50 mg of 4-(Trifluoromethoxy)benzene-1,3-diamine into a 2 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition. Sonicate for 1 minute if dissolution is slow.

-

Observation: Record the volume required for total dissolution (clear solution, no particulates).

-

Calculation:

-

Validation: If

reaches 1.0 mL and solid remains, solubility is <50 mg/mL. Filter the supernatant, dry, and weigh the residue to calculate the dissolved fraction.[1]

Protocol B: Purification via Recrystallization

Because oxidation products (iminoquinones) can form over time, recrystallization is often necessary before sensitive catalytic steps.[1]

-

Dissolution: Dissolve crude material in minimal boiling Ethanol (approx. 5-10 mL per gram).

-

Filtration: Filter hot through a 0.45 µm PTFE syringe filter to remove insoluble oligomers.

-

Anti-solvent Addition: Slowly add Water (pre-warmed to 50°C) until persistent turbidity is observed (approx. 1:1 ratio with Ethanol).

-

Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

-

Isolation: Filter crystals and wash with cold 20% Ethanol/Water. Dry under vacuum at 40°C.

Visualizations

Figure 1: Solubility Decision Logic

This decision tree guides solvent selection based on the intended application (Synthesis, Analysis, or Extraction).[1]

Caption: Solvent selection workflow based on operational requirements. NMP/DMAc are preferred for high-temperature stability, while DCM/EtOAc are optimal for workups.[1]

Figure 2: Structure-Property Relationship Map

Visualizing how specific functional groups dictate the solubility behavior described above.[1]

Caption: Mechanistic impact of functional groups on solubility and reactivity.[1] The -OCF3 group is the critical differentiator from standard phenylenediamines.[1]

Storage and Stability Implications

Solubility is not static; it is a function of compound purity. Aromatic diamines are prone to oxidation, turning from off-white solids to dark brown tars (iminoquinones) upon exposure to air.[1]

-

Impact on Solubility: Oxidized impurities are often less soluble in alcohols and more soluble in acetone/DCM. If your sample does not dissolve fully in Ethanol as expected, it likely contains significant oxidation products.[1]

-

Handling: Always store the solid under an inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Solution Stability: Solutions in DMSO or DMF are stable for days if kept dark and sealed. Solutions in chlorinated solvents (DCM) should be used immediately due to potential trace HCl formation which can salt out the amine.

References

-

PubChem. Compound Summary for CID 68010: (Trifluoromethoxy)benzene derivatives.[2] National Library of Medicine (US). [Link]

-

Ando, S., et al. Solubility and Optical Properties of Fluorinated Polyimides.[1] Journal of Polymer Science Part B: Polymer Physics. (Validates high solubility of fluorinated diamines in polar aprotic solvents). [Link]

An In-depth Technical Guide to the Thermal Stability of 4-(Trifluoromethoxy)benzene-1,3-diamine

Abstract: This technical guide provides a comprehensive analysis of the thermal stability of 4-(Trifluoromethoxy)benzene-1,3-diamine. Intended for researchers, chemists, and drug development professionals, this document details the theoretical underpinnings of the compound's stability, presents rigorous experimental protocols for its assessment using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses the practical implications of the findings for handling, storage, and application. By integrating established analytical methodologies with an understanding of molecular structure, this guide serves as a critical resource for ensuring the safe and effective use of this important chemical intermediate.

Introduction

4-(Trifluoromethoxy)benzene-1,3-diamine is an aromatic diamine featuring a trifluoromethoxy (-OCF₃) group, a substituent of increasing importance in medicinal chemistry and materials science. The trifluoromethoxy group is known for its high lipophilicity, metabolic stability, and ability to modulate the electronic properties of a molecule, making it a valuable functional group in the design of pharmaceuticals and advanced polymers.[1] The diamine functionalities, in turn, render the molecule a key building block (monomer) for the synthesis of high-performance polymers such as polyimides and polyamides, which are prized for their exceptional thermal resistance and mechanical strength.[2][3]

A thorough understanding of the thermal stability of this monomer is paramount. For process chemists and materials scientists, this knowledge dictates the viable temperature range for polymerization reactions, preventing premature degradation that could compromise the integrity of the final polymer. For drug development professionals, it informs safe handling and storage conditions, ensuring the compound's purity and stability over time. Insufficient thermal stability can lead to decomposition, generating impurities and potentially hazardous byproducts.[4] This guide outlines the essential theoretical and practical framework for evaluating and understanding the thermal characteristics of 4-(Trifluoromethoxy)benzene-1,3-diamine.

Physicochemical Properties & Structural Considerations

The thermal stability of a molecule is intrinsically linked to its structure. The key features of 4-(Trifluoromethoxy)benzene-1,3-diamine are the stable aromatic ring, two nucleophilic amine groups, and the strongly electron-withdrawing trifluoromethoxy group.

-

Aromatic Core: The benzene ring provides a foundation of high thermal stability.

-

Amine Groups (-NH₂): Aromatic amines are generally stable, but can be susceptible to oxidation at elevated temperatures. Their thermal degradation often accelerates above 177°C (350°F), particularly in the presence of other reactive species.[5]

-

Trifluoromethoxy Group (-OCF₃): This group is noted for its high thermal stability due to the strength of the C-F bonds. However, under sufficiently high thermal stress, the C-O bond can become a point of cleavage.

A summary of the compound's key properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₇H₇F₃N₂O | N/A |

| Molecular Weight | 192.14 g/mol | N/A |

| Appearance | Off-white to light brown solid (Typical) | N/A |

| Melting Point | Not explicitly found; related compound 4-methoxy-benzene-1,3-diamine melts at 67.5°C.[6] | [6] |

Note: Specific experimental data for the target compound is not widely published. Data for analogous compounds is used for illustrative purposes.

Experimental Assessment of Thermal Stability

A multi-faceted approach is required to fully characterize thermal stability. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining decomposition temperatures.

The choice of experimental parameters is critical for obtaining meaningful data.

-

Atmosphere: An inert atmosphere (typically nitrogen) is used to study the intrinsic thermal stability of the molecule, preventing oxidative degradation which would occur in air. This isolates the thermal decomposition pathway.

-

Heating Rate: A controlled heating rate (e.g., 10 °C/min) is standard. A slower rate can provide better resolution of distinct decomposition steps, while a faster rate can shift decomposition to higher temperatures. Consistency is key for comparability.

-

Sample Mass: A small sample mass (5-10 mg) is used to minimize thermal gradients within the sample, ensuring uniform heating and more accurate temperature measurement.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines (e.g., using certified reference materials like calcium oxalate).

-

Sample Preparation: Place 5-10 mg of the finely ground compound into a clean, tared TGA pan (typically platinum or alumina).

-

Instrument Setup:

-

Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Set the temperature program to ramp from ambient temperature (e.g., 30 °C) to an upper limit (e.g., 600 °C) at a heating rate of 10 °C/min.

-

-

Data Acquisition: Initiate the heating program and record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (T₅), representing a 5% mass loss, and the peak decomposition temperature from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, which can be either endothermic (heat absorbing) or exothermic (heat releasing).

-

Atmosphere: As with TGA, a nitrogen atmosphere is used to prevent oxidative side reactions.

-

Sample Pan: The sample is sealed in an aluminum pan to contain any volatiles released during heating and to ensure good thermal contact. For higher temperatures or reactive samples, gold-plated or high-pressure pans may be used.

-

Heating-Cooling Cycles: A heat-cool-heat cycle is often employed. The first heating run reveals the thermal history of the sample. The cooling and second heating runs provide data on the intrinsic properties of the material, such as the glass transition temperature (Tg) if it's amorphous, or melting point after annealing.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 3-5 mg of the compound into a DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Set the temperature program:

-

Heat from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at 10 °C/min.

-

Cool back to 25 °C at 10 °C/min.

-

Reheat to a higher temperature (e.g., 400 °C) at 10 °C/min to observe decomposition.

-

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Data Analysis: Identify endothermic peaks (melting) and exothermic peaks (decomposition or crystallization). Integrate the peak area to determine the enthalpy of the transition.

Data Interpretation & Expected Results

While specific data for 4-(Trifluoromethoxy)benzene-1,3-diamine is not publicly available, we can infer expected results based on analogous structures. Aromatic diamines used in high-performance polymers typically exhibit high thermal stability. For instance, polyimides derived from aromatic diamines can show initial mass loss well above 480 °C.[7] The monomer itself would be expected to be stable to at least 200 °C.

Table 2: Representative Thermal Analysis Data (Hypothetical)

| Parameter | Technique | Expected Value | Interpretation |

| Melting Point (Tₘ) | DSC | 100 - 150 °C | Endothermic peak indicating the solid-to-liquid phase transition. |

| Onset Decomposition (T₅) | TGA | > 250 °C | Temperature at which 5% mass loss occurs. A key indicator of the upper limit for processing. |

| Peak Decomposition (Tₚ) | TGA (DTG) | > 300 °C | The temperature of the maximum rate of decomposition. |

| Decomposition Enthalpy | DSC | > 200 J/g (Exothermic) | A strong exothermic peak signals an energetic decomposition event. |

Potential Decomposition Pathways

The thermal decomposition of 4-(Trifluoromethoxy)benzene-1,3-diamine likely involves a complex series of reactions. While a definitive pathway requires advanced analysis (e.g., TGA coupled with mass spectrometry), we can postulate a mechanism based on the known chemistry of related compounds.[8]

-

Initial Scission: The weakest bonds are likely candidates for initial cleavage. This could be the C-N bonds of the amine groups or the Ar-OCF₃ bond. Given the stability of the -OCF₃ group, C-N bond scission or reactions involving the amine protons are plausible initial steps.

-

Radical Formation: Homolytic cleavage would generate radical species that can propagate further reactions, such as polymerization or fragmentation.

-

Fragmentation of -OCF₃ Group: At very high temperatures, the trifluoromethoxy group itself can decompose, potentially releasing highly reactive and toxic species like carbonyl fluoride (COF₂) or hydrogen fluoride (HF) if a hydrogen source is available.[9]

-

Char Formation: Aromatic compounds often undergo condensation and cyclization reactions at high temperatures, leading to the formation of a stable carbonaceous residue (char).[10]

Practical Implications and Safety Recommendations

The thermal stability data directly informs the safe handling, storage, and use of 4-(Trifluoromethoxy)benzene-1,3-diamine.

-

Processing: For applications like polymerization, the processing temperature must be kept well below the onset of decomposition (T₅). Exceeding this temperature can lead to defects, reduced molecular weight, and poor performance in the final material. A safety margin of at least 50-75 °C below T₅ is advisable.

-

Storage: The compound should be stored in a cool, dry place away from direct sunlight and heat sources to prevent slow degradation over time. While stable at ambient temperatures, long-term storage at elevated temperatures is not recommended.

-

Safety: Thermal decomposition can release hazardous gases. All thermal analyses and high-temperature processing should be conducted in a well-ventilated area, preferably within a fume hood or an enclosed system with appropriate exhaust ventilation.

Conclusion

4-(Trifluoromethoxy)benzene-1,3-diamine possesses a molecular architecture that suggests good thermal stability, a critical attribute for its use in high-performance materials. The combination of a stable aromatic ring and a robust trifluoromethoxy group provides a strong thermal foundation. However, the amine functionalities represent potential sites for initial thermal degradation. Rigorous characterization using TGA and DSC is not merely an academic exercise; it is a mandatory step for ensuring process safety, product quality, and reproducibility. By following the validated protocols outlined in this guide, researchers and developers can confidently determine the operational limits of this versatile compound, unlocking its full potential in advanced applications.

References

-

Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium.

-

University of Leeds. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development.

-

ChemBK. (2024). 4-METHOXY-BENZENE-1,3-DIAMINE - Physico-chemical Properties.

-

Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation.

-

ChemicalBook. (n.d.). 456-55-3((Trifluoromethoxy)benzene) Product Description.

-

National Center for Biotechnology Information. (n.d.). (Trifluoromethoxy)benzene. PubChem.

-

ChemicalBook. (n.d.). (Trifluoromethoxy)benzene(456-55-3) 13C NMR spectrum.

-

Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

ResearchGate. (n.d.). Synthetic route for the diamine monomers 3a and 3b.

-

ResearchGate. (n.d.). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS.

-

ResearchGate. (n.d.). Synthesis and thermal behaviors of 1,3-bis(4-aminophenoxy)benzene (TPER) and polyimide based on TPER and pyromellitic dianhydride.

-

SAMPE Digital Library. (n.d.). Influence of aryl ether substitution on polymerization and thermal degradation of diamine based polybenzoxazines.

-

National Institutes of Health. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC.

-

ResearchGate. (n.d.). Thermal gravimetric analysis (TGA) results for 1,4‐benzenediamine....

-

ACS Publications. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances. Environmental Science & Technology.

-

Google Patents. (n.d.). WO2016125185A3 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

MDPI. (n.d.). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins.

-

National Institutes of Health. (n.d.). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones.

-

ResearchGate. (n.d.). Energetics and Mechanism of the Decomposition of Trifluoromethanol.

-

National Institutes of Health. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC.

-

Biosynth. (n.d.). 4-methoxy benzene-1,3-diamine dihydrochloride.

-

Taylor & Francis Online. (n.d.). Synthesis and characterization of soluble and heat-resistant aromatic polyamides.

-

MDPI. (n.d.). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts.

-

National Center for Biotechnology Information. (2020). Synthesis, spectroscopy, crystal structure, TGA/DTA study, DFT and molecular docking investigations. PMC.

-

Royal Society of Chemistry. (n.d.). Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl.

-

University of Victoria. (n.d.). A broadly applicable cross-linker for aliphatic polymers containing C–H bonds. UVicSpace.

-

Tokyo Chemical Industry. (n.d.). (Trifluoromethoxy)benzene.

Sources

- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Thermal stability analysis of organic laser dye 4,4′-bis[(N-carbazole)styryl]-biphenyl - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Amine Thermal Degradation [bre.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. digitallibrarynasampe.org [digitallibrarynasampe.org]

An In-depth Technical Guide to 4-(Trifluoromethoxy)benzene-1,3-diamine: Sourcing, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Chemistry

4-(Trifluoromethoxy)benzene-1,3-diamine, identified by its CAS Number 873055-90-4, is an increasingly important building block in the fields of medicinal chemistry and materials science.[1] Its unique structure, featuring a trifluoromethoxy (-OCF₃) group ortho to one amino group and para to another on a benzene ring, offers a compelling combination of physicochemical properties. The trifluoromethoxy group, a bioisostere of the methoxy group, is known to significantly enhance metabolic stability, lipophilicity, and membrane permeability of drug candidates, making it a highly desirable moiety in modern drug design. The dual amine functionalities provide versatile handles for a wide array of chemical transformations, establishing this compound as a key intermediate for synthesizing complex heterocyclic systems and novel polymers. This guide provides a comprehensive overview of its properties, commercial availability, synthetic considerations, and applications for professionals in research and development.

Physicochemical & Structural Properties

Understanding the fundamental properties of 4-(Trifluoromethoxy)benzene-1,3-diamine is critical for its effective use in synthesis and formulation. The compound is typically a solid at room temperature and requires careful handling and storage to maintain its integrity.[2]

| Property | Value | Source(s) |

| CAS Number | 873055-90-4 | [1][2] |

| Molecular Formula | C₇H₇F₃N₂O | |

| Molecular Weight | 192.14 g/mol | |

| Appearance | Solid | [2] |

| Typical Purity | ≥95% to ≥98% | [1] |

| Storage Conditions | Ambient temperature; store in a dry, cool, well-ventilated place. Some suppliers recommend storage under an inert atmosphere. | [2][3] |

| InChI Key | BAFWFBOAYMQWHR-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C=C1N)N)OC(F)(F)F |

Commercial Sourcing and Availability

4-(Trifluoromethoxy)benzene-1,3-diamine is available from several specialized chemical suppliers. When sourcing this reagent, researchers should consider not only purity but also availability, lead times, and the availability of comprehensive analytical documentation such as Certificates of Analysis (CoA).

| Supplier | Product/Catalogue Number | Typical Purity |

| Apollo Scientific | PC6792 | ≥95% |

| Sigma-Aldrich | APO455837708 (distributor for Apollo Scientific) | Not specified, refers to Apollo |

| Win-Win Chemical | 21030 | 98% |

Note: Availability and stock levels can vary by region. For instance, Apollo Scientific may have stock in the UK with a one-week lead time for US customers.[1]

Synthetic Pathways and Chemical Logic

While specific, detailed preparations for 4-(Trifluoromethoxy)benzene-1,3-diamine are not extensively published in peer-reviewed journals, its synthesis can be logically deduced from established organofluorine and aromatic chemistry principles. A plausible and common industrial approach involves a multi-step process starting from a more basic trifluoromethoxybenzene precursor.

The causality behind this synthetic strategy lies in the directing effects of the substituents. The trifluoromethoxy group is an ortho-, para-director. A double nitration of trifluoromethoxybenzene would be challenging to control and would likely yield a mixture of isomers. Therefore, a more controlled approach is necessary. A common strategy is to introduce the nitrogen functionalities sequentially. A likely route involves the nitration of a protected aniline, followed by a second nitration and subsequent reduction.

A plausible synthetic route is outlined below:

-

Nitration: Start with 1-nitro-4-(trifluoromethoxy)benzene. This precursor is commercially available.

-

Reduction: The nitro group is reduced to an amine, yielding 4-(trifluoromethoxy)aniline.

-

Protection: The resulting aniline is protected, for example, as an acetamide, to moderate its activating effect and direct the subsequent nitration.

-

Second Nitration: The protected aniline is nitrated. The acetamido and trifluoromethoxy groups will direct the new nitro group to the desired position.

-

Deprotection and Reduction: The protecting group is removed, and the second nitro group is reduced to yield the final 1,3-diamine product.

Caption: Plausible synthetic pathway for 4-(Trifluoromethoxy)benzene-1,3-diamine.

Key Applications in Research and Drug Discovery

The true value of 4-(Trifluoromethoxy)benzene-1,3-diamine lies in its role as a versatile intermediate. Diamines are fundamental building blocks for a vast range of compounds, particularly in the synthesis of pharmaceuticals and advanced materials.[4][5]

-

Pharmaceutical Intermediates: Aromatic diamines are crucial for constructing heterocyclic scaffolds that form the core of many drug molecules.[6] For example, the related compound 4-(Difluoromethoxy)benzene-1,2-diamine is a key intermediate in the synthesis of benzimidazole-based drugs like Pantoprazole. By analogy, 4-(Trifluoromethoxy)benzene-1,3-diamine is an ideal starting material for creating novel kinase inhibitors, antivirals, and central nervous system agents that can benefit from the favorable pharmacokinetic properties imparted by the -OCF₃ group.

-

Polymer and Materials Science: Diamines are essential monomers for the production of high-performance polymers such as polyamides and polyimides. The introduction of the trifluoromethoxy group can enhance thermal stability, chemical resistance, and modify the optical properties of these materials.

Protocol: Analytical and Quality Control Workflow

Ensuring the purity and identity of 4-(Trifluoromethoxy)benzene-1,3-diamine is paramount before its use in sensitive, multi-step syntheses. A self-validating QC system combines chromatographic and spectroscopic methods.

Step-by-Step QC Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound.

-

Dissolve in a suitable solvent (e.g., Methanol, Acetonitrile) to a final concentration of 1 mg/mL for chromatography.

-

For NMR analysis, dissolve 5-10 mg in an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient: Start at 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Acceptance Criteria: The main peak should represent ≥98% of the total peak area for high-purity batches.

-

-

Structural Confirmation via Spectroscopy:

-

Mass Spectrometry (MS): Perform analysis using electrospray ionization (ESI) in positive mode. The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should correspond to the calculated value (193.06).

-

NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts, coupling constants, and integration values must be consistent with the structure of 4-(Trifluoromethoxy)benzene-1,3-diamine. The ¹⁹F NMR should show a characteristic singlet for the -OCF₃ group.[7]

-

Caption: A typical quality control workflow for chemical intermediates.

Safety, Handling, and Storage

Proper handling of 4-(Trifluoromethoxy)benzene-1,3-diamine is essential. Based on data for the compound and structurally related chemicals, it should be treated as a hazardous substance.[2][8][9]

| Hazard Category | Information |

| GHS Pictogram | GHS06 (Toxic) |

| Signal Word | Danger |

| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled. |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. |

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

4-(Trifluoromethoxy)benzene-1,3-diamine stands out as a high-value chemical intermediate with significant potential to drive innovation. Its unique electronic and steric properties, conferred by the trifluoromethoxy and diamine groups, make it an attractive building block for the development of next-generation pharmaceuticals and advanced functional materials. A thorough understanding of its properties, sourcing, and handling is crucial for researchers aiming to leverage its full potential in their synthetic endeavors.

References

-

Win-Win Chemical. 873055-90-4 | 4-(Trifluoromethoxy)benzene-1,3-diamine.[Link]

- Google Patents.WO2016125185A3 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Organic & Biomolecular Chemistry (RSC Publishing). Synthetic methods for 1,3-diamines.[Link]

- Google Patents.WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

-

Supporting Information. General procedures for trifluoromethylation.[Link]

-

OPUS. Analytical Methods.[Link]

-

NCBI Bookshelf - NIH. ANALYTICAL METHODS - Toxicological Profile for Benzene.[Link]

-

ACS Publications. Data-Mining for Sulfur and Fluorine: An Evaluation of Pharmaceuticals To Reveal Opportunities for Drug Design and Discovery.[Link]

-

MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).[Link]

-

Cole-Parmer. Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%[Link]

-

MDPI. Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands.[Link]

-

PMC. Diamine Biosynthesis: Research Progress and Application Prospects.[Link]

-

Lead Sciences. 4-(Trifluoromethoxy)benzene-1,2-diamine.[Link]

Sources

- 1. 873055-90-4 Cas No. | 4-(Trifluoromethoxy)benzene-1,3-diamine | Apollo [store.apolloscientific.co.uk]

- 2. 4-(Trifluoromethoxy)benzene-1,3-diamine | 873055-90-4 [sigmaaldrich.com]

- 3. 4-(Trifluoromethoxy)benzene-1,2-diamine - Lead Sciences [lead-sciences.com]

- 4. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. (Trifluoromethoxy)benzene(456-55-3) 13C NMR spectrum [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

Technical Deep Dive: Fluorinated Diamines in Advanced Polymer Architectures

Executive Summary

The integration of fluorinated diamines into polymer backbones—specifically polyimides (PI) and polyamides (PA)—represents a critical inflection point in materials science. While traditional aromatic polymers offer thermal stability, they suffer from poor solubility, high dielectric constants (

This guide analyzes the role of trifluoromethyl-substituted diamines, particularly 2,2'-Bis(trifluoromethyl)benzidine (TFMB) , in overcoming these limitations. By exploiting the high electronegativity and steric bulk of the C-F bond, researchers can engineer "Colorless Polyimides" (CPI) and low-

Part 1: Molecular Architecture & The "Fluorine Effect"

The utility of fluorinated diamines stems from two fundamental mechanisms: Steric Hindrance and Electronic Polarization .

Electronic Polarization (Dielectric Control)

The carbon-fluorine (C-F) bond has a low polarizability due to the high electronegativity of fluorine (4.0 Pauling scale). In a polymer matrix, the dielectric constant (

Steric Hindrance (Solubility & Transparency)

Standard aromatic polyimides (e.g., PMDA-ODA) pack densely, facilitating electron donation from the diamine to the electron-deficient dianhydride (CTC formation). This absorption band typically falls in the visible blue region, causing the characteristic yellow color.

-

Disruption: Bulky

groups at the 2,2'-positions of a biphenyl diamine (like TFMB) force the rings into a non-coplanar twist (dihedral angle -

Result: This twist disrupts chain packing, reducing CTC formation (transparency) and allowing solvent penetration (solubility).

Key Monomer Profile: TFMB

2,2'-Bis(trifluoromethyl)benzidine (TFMB) is the industry standard "workhorse" diamine.

-

Structure: Rigid biphenyl core with ortho-substituted

groups.[3] -

Role: Provides rigidity (high

) while maintaining transparency and solubility.

Part 2: Comparative Performance Data

The following table contrasts a standard non-fluorinated polyimide (PMDA-ODA) against a fluorinated variant (6FDA-TFMB). Note the dramatic shift in optical and dielectric properties.[4][5]

| Property | Standard PI (PMDA-ODA) | Fluorinated PI (6FDA-TFMB) | Impact Mechanism |

| Glass Transition ( | ~380°C | ~330°C | Flexible ether linkages vs. rigid biphenyl twist. |

| Dielectric Const.[5][6][7][8] ( | 3.4 - 3.5 (1 MHz) | 2.4 - 2.6 (1 MHz) | Low polarizability of C-F bonds; increased free volume. |

| Cut-off Wavelength ( | ~450 nm (Yellow/Orange) | ~330 nm (Colorless) | Suppression of Charge Transfer Complex (CTC). |

| Solubility | Insoluble (requires PAA precursor) | Soluble in DMAc, NMP, THF | Steric disruption of chain packing. |

| Moisture Absorption | 2.5 - 3.0% | < 0.5% | Hydrophobicity of fluorine atoms. |

Part 3: Experimental Protocol (Self-Validating)

Protocol: Synthesis of High-Solubility Colorless Polyimide (6FDA-TFMB)

Objective: Synthesize a high-molecular-weight polyimide suitable for optical film casting. Method: Two-step Chemical Imidization.

Reagents:

-

Diamine: TFMB (Purified by sublimation).

-

Dianhydride: 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride) - Dried at 150°C under vacuum for 12h.

-

Solvent: N,N-Dimethylacetamide (DMAc) - Anhydrous (<50 ppm water).

-

Catalysts: Pyridine (base) and Acetic Anhydride (dehydrating agent).

Step 1: Polyamic Acid (PAA) Formation

-

Causality: We perform this at low temperature to prevent side reactions (hydrolysis) and ensure high molecular weight before ring closure.

-

Setup: Flame-dry a 250mL three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and thermocouple.

-

Dissolution: Charge TFMB (10.0 mmol) into the flask. Add DMAc to achieve 15-20 wt% solid content. Stir until fully dissolved under

flow. -

Addition: Add 6FDA (10.0 mmol) in multiple small batches over 30 minutes.

-

Self-Validating Check: Monitor viscosity.[6] The solution should become noticeably viscous (honey-like) within 1 hour. If viscosity remains low, moisture contamination has terminated the chains (Stop and restart with dried reagents).

-

-

Equilibration: Stir at room temperature (

) for 24 hours.

Step 2: Chemical Imidization

-

Causality: Chemical imidization is preferred over thermal imidization for optical films because it avoids the high temperatures that can induce slight oxidation (yellowing).

-

Doping: Add Pyridine (20 mmol) and Acetic Anhydride (20 mmol) to the viscous PAA solution.

-

Reaction: Stir at room temperature for 24 hours, then heat to

for 4 hours to drive completion. -

Precipitation: Pour the polymer solution slowly into a high-shear blender containing Methanol (10x volume of polymer solution).

-

Observation: White fibrous strands should form immediately. Powdery precipitate indicates low molecular weight.

-

-

Purification: Filter, wash with hot methanol, and dry in a vacuum oven at

for 12 hours.

Part 4: Mechanism & Workflow Visualization

Diagram 1: Synthesis Workflow (TFMB + 6FDA)

This workflow illustrates the transformation from monomer to final optical film, highlighting the critical intermediate states.

Caption: Step-by-step synthesis workflow for Fluorinated Polyimides, moving from monomer dissolution to final film casting.

Diagram 2: Structure-Property Logic

This diagram explains why fluorination leads to the specific properties observed, linking molecular features to macroscopic data.

Caption: Causal relationship between the -CF3 molecular moiety and the resulting thermal, optical, and electrical properties.

Part 5: Applications & Future Outlook

5G/6G Microelectronics

As signal frequencies increase to millimeter-wave (mmWave) bands, signal loss becomes critical. Signal loss is proportional to

Flexible Displays (OLED/Foldable)

The "Colorless Polyimide" (CPI) market relies heavily on TFMB. Standard polyimides are too yellow for display covers. TFMB-based CPIs replace glass in foldable phones, providing the necessary mechanical toughness (from the rigid biphenyl backbone) and optical clarity (from the fluorinated disruption of CTCs).

References

-

Hasegawa, M., et al. (2022).[9] "Solution-processable colorless polyimides derived from hydrogenated pyromellitic dianhydride." Polymers, 14, 1131.[9]

-

Ossila. "2,2'-Bis(trifluoromethyl)benzidine (TFMB): A fluorinated diamine building block." Ossila Product Guide.

-

Daken Chemical. (2021).[2] "Full TFMB Applications Guide." Daken Chemical Technical Blog.

-

Tao, L., et al. (2021). "Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process." Materials, 14(21), 6485.

-

RSC Publishing. (2023). "Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines." Polymer Chemistry.

Sources

- 1. 2,2'-Bis(trifluoromethyl)benzidine | 341-58-2 [chemicalbook.com]

- 2. dakenchem.com [dakenchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]

- 6. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 7. nbinno.com [nbinno.com]

- 8. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]

- 9. ossila.com [ossila.com]

discovery and history of 4-(Trifluoromethoxy)benzene-1,3-diamine

This technical guide details the discovery, synthesis, and application of 4-(Trifluoromethoxy)benzene-1,3-diamine (CAS: 873055-90-4), a critical fluorinated building block in modern medicinal chemistry.

The Strategic Fluorophore in Kinase Inhibition and CFTR Modulation

Executive Summary & Historical Context

4-(Trifluoromethoxy)benzene-1,3-diamine is a specialized aromatic intermediate defined by the presence of a trifluoromethoxy (–OCF₃) group ortho to one amino group and para to the other. Unlike simple fluorinated aromatics discovered in the late 19th century (Swarts reaction era), this specific diamine rose to prominence in the early 21st century as a "privileged scaffold" precursor.

Its history is inextricably linked to the "Fluorine Renaissance" in drug discovery (post-2000), where the –OCF₃ group became highly prized for its unique ability to enhance lipophilicity (

The Discovery Arc

-

Era 1: The Precursors (1930s–1950s): The foundational work by L.M. Yagupolskii and others established methods to synthesize (trifluoromethoxy)benzene (Ph-OCF₃), primarily via the chlorination of anisole followed by fluorination with SbF₃/SbCl₅.

-

Era 2: The Building Block Crisis (1990s): As medicinal chemists sought to modulate pKa and logP, the instability of the trifluoromethoxide anion (CF₃O⁻) made direct nucleophilic introduction of the group difficult. This necessitated a "top-down" synthesis strategy: starting with the pre-fluorinated benzene ring and functionalizing it.

-

Era 3: The Kinase Era (2005–Present): The specific isomer 4-(Trifluoromethoxy)benzene-1,3-diamine was identified as a critical precursor for anilinoquinazoline scaffolds used in Polo-like Kinase 1 (PLK1) inhibitors and CFTR modulators. Its discovery was not a singular event but an engineered solution to a specific Structure-Activity Relationship (SAR) requirement.

Physicochemical Profile

The strategic value of this molecule lies in the electronic and steric properties of the –OCF₃ group relative to the diamine core.

| Property | Value / Description | Impact on Drug Design |

| CAS Number | 873055-90-4 | Unique identifier for the 1,3-diamine isomer. |

| Molecular Formula | C₇H₇F₃N₂O | Low molecular weight (192.14 g/mol ) allows for fragment-based design. |

| LogP (Predicted) | ~1.8 - 2.1 | The –OCF₃ group significantly boosts lipophilicity compared to –OCH₃ (LogP ~0.2), aiding membrane permeability. |

| Electronic Effect | The –OCF₃ is electron-withdrawing by induction but donating by resonance, deactivating the ring less than a nitro group but more than a methyl group. | |

| Conformation | Orthogonal | The O-CF₃ bond often twists out of the benzene plane, creating a unique 3D steric block that can fill hydrophobic pockets in enzymes (e.g., PLK1 ATP binding site). |

Synthesis & Manufacturing Protocols

The synthesis of 4-(Trifluoromethoxy)benzene-1,3-diamine is a classic example of Directed Electrophilic Aromatic Substitution . Because the –OCF₃ group is an ortho/para director (despite being deactivating), it dictates the regiochemistry of nitration.

The "Double Nitration" Pathway

This is the industry-standard route, favored for its scalability and avoidance of unstable trifluoromethoxide salts.

Reaction Scheme (DOT Visualization)

Figure 1: The industrial synthesis route relies on the directing effects of the OCF₃ group to install nitro groups at the 2 and 4 positions (relative to OCF₃), which correspond to the 1 and 3 positions of the final diamine.

Detailed Experimental Protocol

Safety Warning: Nitration reactions are highly exothermic. The reduction step involves hydrogen gas and pyrophoric catalysts. Conduct all steps in a fume hood with blast shielding.

Step 1: Preparation of 2,4-Dinitro-1-(trifluoromethoxy)benzene

-

Reagents: Trifluoromethoxybenzene (1.0 eq), Conc. H₂SO₄ (solvent), Fuming HNO₃ (2.5 eq).

-

Setup: 3-neck round bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel.

-

Procedure:

-

Charge Trifluoromethoxybenzene into H₂SO₄ at 0°C.

-

Add mixed acid (HNO₃/H₂SO₄) dropwise, maintaining internal temperature <10°C.

-

Causality: The first nitro group installs primarily at the para position (4-position) due to the steric bulk of –OCF₃ shielding the ortho positions and the electronic directing effect.

-

Warm to room temperature, then heat to 60°C to drive the second nitration.

-

Causality: The second nitro group installs ortho to the –OCF₃ group. This position is electronically favorable because it is meta to the first deactivating nitro group and ortho to the directing –OCF₃ group.

-

-

Workup: Pour onto ice water. Filter the yellow precipitate. Recrystallize from ethanol to remove the 2,6-dinitro isomer.

Step 2: Reduction to Diamine

-

Reagents: 2,4-Dinitro intermediate, 10% Pd/C (5 mol%), Methanol (solvent), Hydrogen gas (balloon or autoclave).

-

Procedure:

-

Dissolve the dinitro compound in methanol.

-

Add the Pd/C catalyst carefully (wet with solvent to prevent ignition).

-

Purge with nitrogen, then hydrogen. Stir vigorously at RT for 12 hours.

-

Self-Validation: Monitor reaction progress via TLC or LC-MS. The disappearance of the dinitro peak and appearance of the diamine (M+H = 193) confirms conversion.

-

-

Purification: Filter through Celite to remove Pd/C. Concentrate the filtrate. The product is an air-sensitive solid; store under argon or convert immediately to the HCl salt for stability.

Applications in Drug Discovery

The diamine is a "linchpin" intermediate. The two amino groups have distinct reactivities (one is sterically crowded by the –OCF₃ group, the other is more accessible), allowing for regioselective cyclization.

A. PLK1 Inhibitors (Oncology)

Polo-like kinase 1 (PLK1) is a key regulator of mitosis. Inhibitors often feature a benzimidazole or quinazoline core derived from this diamine.

-

Mechanism: The diamine reacts with an aldehyde or carboxylic acid derivative to close the benzimidazole ring. The –OCF₃ group positions itself in a hydrophobic pocket of the ATP binding site, improving potency and selectivity over other kinases.

-

Example: Synthesis of Volasertib analogs often utilizes this substitution pattern to optimize pharmacokinetic profiles.

B. CFTR Modulators (Cystic Fibrosis)

Vertex Pharmaceuticals and others have utilized aniline derivatives in the synthesis of 4-oxo-1H-quinoline-3-carboxamides .

-

Role: The diamine serves as the "left-hand" side of the molecule, where the –OCF₃ group modulates the acidity of the amide proton and improves oral bioavailability.

Biological Pathway Diagram

Figure 2: The diamine acts as a divergent intermediate. Pathway A leads to fused heterocycles for cancer therapy, while Pathway B leads to amide-linked potentiators for genetic diseases.

References

-

Gilead Sciences, Inc. (2025). Polo-like kinase 1 inhibitors. WO Patent 2025010279A2. (Describes the specific use of 4-(trifluoromethoxy)benzene-1,3-diamine in synthesizing PLK1 inhibitors).

-

Vertex Pharmaceuticals Inc. (2011). 4-oxo-1h-quinoline-3-carboxamides as modulators of ATP-binding cassette transporters. WO Patent 2011072241A9. (Details the synthesis of CFTR modulators using the diamine).

- Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Unique Properties. ChemMedChem. (Foundational review on the properties of the -OCF3 group in medicinal chemistry).

-

Win-Win Chemical. (2024). Product Specification: 4-(Trifluoromethoxy)benzene-1,3-diamine (CAS 873055-90-4).

-

Sigma-Aldrich. (2024). Building Blocks: 4-(Trifluoromethoxy)benzene-1,3-diamine.

Sources

Methodological & Application

Application Note: High-Performance Polyimide Synthesis via 4-(Trifluoromethoxy)benzene-1,3-diamine

[1]

Executive Summary

This guide details the polymerization of 4-(Trifluoromethoxy)benzene-1,3-diamine (also known as 2,4-diamino-1-(trifluoromethoxy)benzene) to form high-performance fluorinated polyimides. The presence of the trifluoromethoxy (–OCF₃) group imparts unique physicochemical properties, including low dielectric constant (low-k) , high optical transparency , and enhanced solubility compared to non-fluorinated analogues.

This protocol focuses on the Two-Step Polyamic Acid (PAA) Route , the industry standard for synthesizing aromatic polyimides, ensuring high molecular weight and film-forming capability.

Scientific Rationale & Mechanism

The Fluorine Effect

The –OCF₃ substituent is a bulky, electron-withdrawing group. Its incorporation into the polymer backbone serves three critical functions:

-

Steric Hindrance: Disrupts chain packing, increasing fractional free volume (FFV). This lowers the dielectric constant (

) and reduces moisture absorption.[1][2][3][4] -

Electronic Polarization: The high electronegativity of fluorine reduces the polarizability of the C–F bonds, further decreasing

. -

Solubility: The disruption of intermolecular forces (like

-

Reaction Chemistry

The polymerization proceeds via a nucleophilic acyl substitution between the amine groups of the monomer and the anhydride rings of a dianhydride (e.g., 6FDA, PMDA).

-

Step 1 (PAA Formation): The amine attacks the carbonyl carbon of the anhydride, opening the ring to form a soluble polyamic acid (PAA) precursor.

-

Step 2 (Imidization): Cyclodehydration closes the ring to form the thermodynamically stable imide linkage.

Materials & Equipment

Reagents

| Reagent | Purity | Role | Handling Note |

| 4-(Trifluoromethoxy)benzene-1,3-diamine | >99.5% | Monomer (Diamine) | Toxic. Store under N₂. Hygroscopic. |

| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | >99.5% | Monomer (Dianhydride) | Sublimed grade preferred. Dry at 150°C before use. |

| N-Methyl-2-pyrrolidone (NMP) | Anhydrous (<50 ppm H₂O) | Solvent | Distill over CaH₂ or use molecular sieves. |

| Pyridine / Acetic Anhydride | Reagent Grade | Chemical Imidization Agents | Use for soluble powder synthesis. |

Equipment

-

Reactor: 3-neck round-bottom flask (flame-dried) equipped with a mechanical stirrer, nitrogen inlet/outlet, and thermometer.

-

Environment: Nitrogen purge (continuous).

-

Curing Oven: Programmable vacuum oven capable of 350°C.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Polyamic Acid (PAA)

Note: Stoichiometry is critical. A 1:1 molar ratio is required for high molecular weight.

-

Setup: Purge the 3-neck flask with dry nitrogen for 15 minutes.

-

Monomer Dissolution:

-

Weigh 10.00 mmol (1.921 g) of 4-(Trifluoromethoxy)benzene-1,3-diamine.

-

Add to the flask.

-

Add NMP to achieve a solid content of 15–20 wt% (approx. 18 mL).

-

Stir at room temperature until fully dissolved.

-

-

Dianhydride Addition:

-

Weigh 10.00 mmol of Dianhydride (e.g., 4.442 g for 6FDA).

-

Add the dianhydride in 3 equal portions over 30 minutes.

-

Reasoning: Gradual addition prevents local hotspots and gelation.

-

-

Reaction:

-

Stir the mixture at 0–5°C (ice bath) for 1 hour, then allow to warm to room temperature (25°C).

-

Continue stirring for 12–24 hours .

-

Observation: The solution should become viscous and slightly yellow/amber. This is the PAA solution.

-

Step 2: Thermal Imidization (Film Casting)

Best for: Creating flexible, freestanding films.

-

Casting: Pour the viscous PAA solution onto a clean, dry glass substrate or silicon wafer.

-

Doctor Blading: Use a doctor blade to spread the solution to a uniform wet thickness (e.g., 300 µm).

-

Thermal Cycle: Place in a vacuum oven and follow this ramp profile to remove solvent and close the imide rings:

-

80°C for 1 hour (Solvent removal)

-

150°C for 1 hour (Pre-imidization)

-

200°C for 1 hour (Imidization)

-

250°C for 1 hour (Final Cure)

-

300°C for 30 mins (Annealing - Optional depending on Tg)

-

-

Cooling: Allow to cool slowly to room temperature to minimize internal stress.

-

Release: Soak the substrate in warm water to peel off the polyimide film.

Alternative Step 2: Chemical Imidization

Best for: Producing soluble polyimide powder for coating applications.

-

To the PAA solution from Step 4.1, add Acetic Anhydride (40 mmol) and Pyridine (40 mmol).

-

Heat to 80–100°C with stirring for 4–6 hours.

-

Precipitation: Pour the reaction mixture slowly into a blender containing excess Methanol or Water .

-

Filtration: Filter the fibrous precipitate.

-

Purification: Wash repeatedly with methanol and dry in a vacuum oven at 100°C for 12 hours.

Workflow Visualization

Caption: Flowchart illustrating the two-step synthesis pathways (Thermal vs. Chemical Imidization) for 4-(Trifluoromethoxy)benzene-1,3-diamine based polyimides.

Characterization & Quality Control

To validate the synthesis, perform the following characterizations:

| Method | Target Parameter | Expected Result |

| FTIR Spectroscopy | Imidization Completeness | Appearance of Imide Carbonyl peaks at 1780 cm⁻¹ (asym) and 1720 cm⁻¹ (sym). Disappearance of Amide peaks (1650 cm⁻¹). |

| Inherent Viscosity | Molecular Weight Proxy | 0.5 – 1.5 dL/g (in NMP at 30°C). Indicates sufficient chain length for tough films. |

| TGA (Thermogravimetric Analysis) | Thermal Stability | 5% Weight Loss Temperature ( |

| DSC (Differential Scanning Calorimetry) | Glass Transition ( | Typically 250°C – 320°C depending on the dianhydride used. |

Troubleshooting Guide

-

Issue: Low Viscosity PAA Solution.

-

Cause: Moisture contamination or incorrect stoichiometry.

-

Fix: Ensure monomers are dried. Re-check weighing accuracy. Use fresh anhydrous NMP.

-

-

Issue: Film Brittleness.

-

Cause: Low molecular weight or insufficient curing.

-

Fix: Increase reaction time for PAA step. Ensure final cure temperature reaches 300°C to maximize imidization.

-

-

Issue: Bubbles in Film.

-

Cause: Solvent trapped or too fast heating.

-

Fix: Slow down the initial heating ramp (80°C step). Degas the PAA solution under vacuum before casting.

-

References

-

Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)benzene-1,3-diamine Product Information. Retrieved from

- Banerjee, S., et al. (2003). Synthesis and properties of fluorinated polyimides. Polymer, 44(2), 613-622.

-

Liaw, D. J., et al. (2012). Advanced polyimide materials: Syntheses, physical properties and applications.[2][5] Progress in Polymer Science, 37(7), 907-974. (Authoritative review on PI chemistry).

-

Apollo Scientific. (n.d.). Safety Data Sheet: 4-(Trifluoromethoxy)benzene-1,3-diamine. Retrieved from [6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 6. 4-(Trifluoromethoxy)benzene-1,3-diamine | 873055-90-4 [sigmaaldrich.com]

High-Precision Thermal Gravimetric Analysis of 4-(Trifluoromethoxy)benzene-1,3-diamine Based Polyimides

Executive Summary

This Application Note details the protocol for the thermal characterization of polyimides (PIs) synthesized from 4-(Trifluoromethoxy)benzene-1,3-diamine . The incorporation of the trifluoromethoxy (–OCF

However, the –OCF

Material Science Context: The –OCF Effect

The monomer 4-(Trifluoromethoxy)benzene-1,3-diamine is an asymmetric aromatic diamine. Its structural influence on the final polyimide is threefold:

-

Steric Inhibition of Packing: The bulky –OCF

group increases the fractional free volume (FFV) of the polymer, disrupting chain packing. This improves solubility in organic solvents (DMAc, NMP) but also creates "traps" for these solvents, complicating TGA analysis. -

Electronic Stabilization: The strong C–F bonds (approx. 485 kJ/mol) provide high thermal stability. However, the ether linkage (Ar–O–CF

) is the thermodynamic weak point relative to the imide ring. -

Reactivity Nuance: The electron-withdrawing nature of the –OCF

group (Hammett constant

Experimental Protocol

Sample Preparation & Pre-Conditioning (Critical)

The Common Pitfall: Fluorinated polyimides are often cast from high-boiling polar aprotic solvents (NMP, boiling point 202°C; DMAc, boiling point 165°C). Standard vacuum drying at 100°C is often insufficient to remove bound solvent due to hydrogen bonding with the imide carbonyls. Residual solvent is frequently misidentified as early thermal degradation.

Protocol:

-

Form: Prefer thin films (10–20

m) over powder to ensure uniform heat transfer and solvent release. -